CID 156588670
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Overview
Description
It is a biologically active C-glycoside that acts as an activator of glycosaminoglycans (GAGs) biosynthesis . This compound is significant in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pro-xylane involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of catalysts and specific solvents to achieve high purity and yield .
Industrial Production Methods
Industrial production of (S)-Pro-xylane typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(S)-Pro-xylane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(S)-Pro-xylane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of (S)-Pro-xylane involves its role as an activator of glycosaminoglycans (GAGs) biosynthesis. It interacts with specific molecular targets and pathways to enhance the production of GAGs, which are essential for maintaining the extracellular matrix and cellular functions . This action is particularly beneficial in skin care, where it helps improve skin hydration and elasticity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Pro-xylane include other C-glycosides and glycosaminoglycan activators. Some examples are:
- ®-Pro-xylane
- Hydroxypropyl tetrahydropyrantriol derivatives .
Uniqueness
(S)-Pro-xylane is unique due to its specific stereochemistry, which influences its biological activity and effectiveness as a GAGs biosynthesis activator. This stereochemistry makes it more effective in certain applications compared to its enantiomers and other similar compounds .
Properties
InChI |
InChI=1S/C8H12O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h8-12H,2-3H2,1H3/t8-/m0/s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMXDSICLKTPRD-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C](C[C]1C([C]([C](CO1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C](C[C]1[C@@H]([C]([C](CO1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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